1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol is a sesquiterpenoid.
Scientific Research Applications
Synthesis and Structural Analysis
1-Azabicyclo[2.2.2]octan-3-ones, including compounds structurally related to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol, have been explored for their synthesis and structural properties. For instance, a study by Sonar, Parkin, and Crooks (2006) involved the synthesis and X-ray analysis of a series of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones to understand their molecular conformation in crystal structures (Sonar, Parkin, & Crooks, 2006).
Ring Expansion to Azepanes
Another application is seen in the work by Wojaczyńska, Turowska-Tyrk, and Skarżewski (2012), where the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to the formation of chiral-bridged azepanes. This process involved a high yielding, stereoselective ring expansion to a novel 2-azabicyclo[3.2.1]octane system (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Synthesis and Derivatives
Moreover, researchers like Sun Yu (2011) have been involved in the synthesis of derivatives of 1-azabicyclo[2.2.2]octan-3-one, providing insights into the influence factors of specific reactions like Aldol condensation. This research helps in optimizing reaction conditions for synthesizing similar compounds (Sun Yu, 2011).
Homopolymers with Antibacterial Activity
In the field of polymer chemistry, Kumar, Mageswari, Nithya, and Subramanian (2017) synthesized monomers related to 1-azabicyclo[2.2.2]octane and their homopolymers. They investigated their antibacterial activity, highlighting potential applications in medical and health-related fields (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Antiprotozoal Activities
Berger, Seebacher, Saf, Kaiser, Brun, and Weis (2006) explored the antiprotozoal activities of bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, which are structurally akin to this compound. Their findings suggest potential applications in developing antiprotozoal agents (Berger et al., 2006).
Conformational Studies
Radchenko, Kopylova, Grygorenko, and Komarov (2009) reported on the practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, providing insights into their conformational properties and potential uses in pharmaceuticals (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Properties
CAS No. |
57734-80-2 |
---|---|
Molecular Formula |
C24H31NO |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C24H31NO/c1-16-5-7-21(13-18(16)3)24(26,22-8-6-17(2)19(4)14-22)23-15-25-11-9-20(23)10-12-25/h5-8,13-14,20,23,26H,9-12,15H2,1-4H3 |
InChI Key |
AIEOARPRTKSOKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.